An In-Depth Technical Guide to 2,4'-Difluorobenzhydrol (CAS 153877-53-3): Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2,4'-Difluorobenzhydrol (CAS 153877-53-3): Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry and the Promise of 2,4'-Difluorobenzhydrol
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.
2,4'-Difluorobenzhydrol, with the CAS number 153877-53-3, is a diarylmethanol bearing two different fluorophenyl moieties. This asymmetrical substitution pattern offers a nuanced tool for molecular design, allowing for the differential tuning of electronic and steric properties within a single molecule. As a versatile synthetic intermediate, 2,4'-Difluorobenzhydrol holds significant potential for the construction of novel bioactive compounds, particularly in the fields of neuroscience, oncology, and infectious diseases. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, serving as a technical resource for researchers engaged in the exploration of fluorinated chemical space.
Physicochemical and Structural Properties
While extensive experimental data for 2,4'-Difluorobenzhydrol is not widely published, its key properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value | Source/Basis |
| CAS Number | 153877-53-3 | Pharmaffiliates[1] |
| Molecular Formula | C₁₃H₁₀F₂O | Pharmaffiliates[1] |
| Molecular Weight | 220.21 g/mol | Pharmaffiliates[1] |
| Appearance | Predicted to be a white to off-white solid | Analogy with 4,4'-Difluorobenzhydrol[2] |
| Melting Point | Predicted to be in a similar range to 4,4'-Difluorobenzhydrol (43-45 °C) | Analogy with 4,4'-Difluorobenzhydrol[2] |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, chloroform, and ethyl acetate. | General solubility of benzhydrol derivatives. |
| Synonyms | (2-Fluorophenyl)(4-fluorophenyl)methanol, 2-Fluoro-α-(4-fluorophenyl)-benzenemethanol | Pharmaffiliates[1] |
Synthesis of 2,4'-Difluorobenzhydrol: A Proposed Grignard Reaction Protocol
The most direct and widely applicable method for the synthesis of unsymmetrical diarylmethanols like 2,4'-Difluorobenzhydrol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. For the synthesis of 2,4'-Difluorobenzhydrol, there are two primary and equally viable Grignard routes.
Synthetic Pathways
The two logical retrosynthetic disconnections for 2,4'-Difluorobenzhydrol lead to the following starting materials:
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Route A: 4-Fluorobenzaldehyde and the Grignard reagent derived from 1-bromo-2-fluorobenzene.
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Route B: 2-Fluorobenzaldehyde and the Grignard reagent derived from 1-bromo-4-fluorobenzene.
Detailed Experimental Protocol (Proposed for Route A)
This protocol is a representative procedure adapted from established methods for Grignard reactions. All glassware should be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.
Materials:
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1-Bromo-2-fluorobenzene
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Magnesium turnings
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Iodine crystal (as an initiator)
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Anhydrous tetrahydrofuran (THF)
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4-Fluorobenzaldehyde
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexane
Procedure:
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Preparation of the Grignard Reagent:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).
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Add a small crystal of iodine.
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Add a small portion of a solution of 1-bromo-2-fluorobenzene (1.0 equivalent) in anhydrous THF via the dropping funnel.
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Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
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Once the reaction has started, add the remaining 1-bromo-2-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
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Reaction with Aldehyde:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Dissolve 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
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Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Workup and Purification:
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Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude 2,4'-Difluorobenzhydrol by column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Predicted Analytical and Spectroscopic Data
The following spectral data are predictions based on the known effects of fluorine substitution on aromatic rings and the characteristic signals of the benzhydrol scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show a singlet or a doublet for the benzylic proton (-CHOH) between 5.5 and 6.0 ppm. The aromatic region (6.8-7.5 ppm) will display complex multiplets due to the proton-proton and proton-fluorine couplings of the two differently substituted phenyl rings. A broad singlet corresponding to the hydroxyl proton (-OH) will also be present, and its chemical shift will be concentration-dependent.
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¹³C NMR: The carbon attached to the hydroxyl group is expected to resonate around 70-80 ppm. The aromatic region will show multiple signals, with the chemical shifts and splitting patterns influenced by the attached fluorine atoms (C-F coupling).
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¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom, likely in the range of -110 to -120 ppm relative to a standard.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit the following characteristic absorption bands:
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A broad O-H stretching band around 3200-3600 cm⁻¹.
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C-H stretching bands for the aromatic rings around 3000-3100 cm⁻¹.
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C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.
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A strong C-O stretching band for the secondary alcohol around 1050-1150 cm⁻¹.
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Strong C-F stretching bands in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 220. The fragmentation pattern would likely involve the loss of a water molecule (M-18), and cleavage to form fluorophenyl-containing fragment ions.
Applications in Drug Discovery and Medicinal Chemistry
2,4'-Difluorobenzhydrol serves as a valuable building block for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The diarylmethanol motif is a common feature in many biologically active compounds.
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Scaffold for Novel CNS-active Agents: The benzhydrol core is present in many centrally acting drugs. The differential fluorination in 2,4'-Difluorobenzhydrol can be exploited to fine-tune properties like blood-brain barrier penetration and metabolic stability, making it an attractive starting point for the development of novel antipsychotics, antidepressants, and anticonvulsants.
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Precursor for Antihistamines and Anticholinergics: Many H1-antagonists and anticholinergic agents are based on a diarylmethanol scaffold. The introduction of fluorine can enhance potency and duration of action.
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Intermediate for Anticancer Agents: Fluorinated compounds are increasingly being investigated as anticancer agents. 2,4'-Difluorobenzhydrol can be used to synthesize compounds that target various signaling pathways involved in cancer progression.
The presence of two fluorine atoms can block sites of metabolism, leading to a longer half-life, and can also modulate the pKa of nearby functional groups, which can impact drug-receptor interactions.
Safety and Handling
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Hazard Classification: Assumed to be an irritant to the eyes, skin, and respiratory system. Handle with care to avoid contact and inhalation.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2,4'-Difluorobenzhydrol is a promising yet underexplored building block for medicinal chemistry and drug discovery. Its asymmetrical fluorination pattern offers unique opportunities for the rational design of novel therapeutic agents with potentially improved pharmacological properties. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related structures. As the demand for sophisticated fluorinated intermediates continues to grow, 2,4'-Difluorobenzhydrol is poised to become an increasingly important tool in the arsenal of the medicinal chemist.
References
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Pharmaffiliates. (2-Fluorophenyl)(4-fluorophenyl)methanol. [Link]
